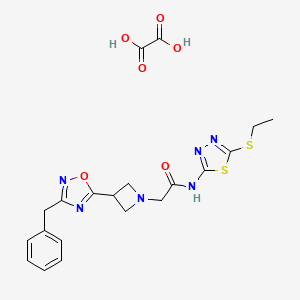

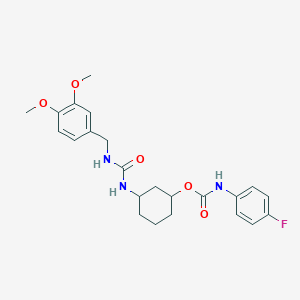

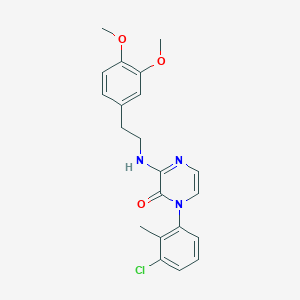

3-(3-(3,4-Dimethoxybenzyl)ureido)cyclohexyl (4-fluorophenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(3-(3,4-Dimethoxybenzyl)ureido)cyclohexyl (4-fluorophenyl)carbamate” is a complex organic compound. It contains a ureido group, a cyclohexyl group, a fluorophenyl group, and a dimethoxybenzyl group .

Molecular Structure Analysis

The molecular formula of this compound is C23H28FN3O5 . It likely has a complex three-dimensional structure due to the presence of the cyclohexyl ring and the various functional groups attached to it .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the ureido group could participate in condensation reactions, and the fluorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the fluorophenyl group could influence the compound’s polarity and reactivity .Wissenschaftliche Forschungsanwendungen

Solubilizing Protective Group for Aromatic Thiolates

The 3,4-dimethoxybenzyl group, a component of the compound , is utilized as a solubilizing protective group for thiol moieties in the formation of self-assembled monolayers (SAMs) on gold surfaces . This protective group enhances the solubility and stability of the precursor molecules and is cleaved off during the monolayer formation, particularly at elevated temperatures or in the presence of protons like trifluoroacetic acid .

Synthesis of Extended Aromatic Thiolate Monolayers

This compound facilitates the in situ deprotection/deposition of extended aromatic thiolate monolayers, which are often used in various applications ranging from electronics to surface chemistry . The protective group is stable under palladium-catalyzed C-C bond formation reaction conditions, which is advantageous for the synthesis of complex molecular precursors .

Electron Transport Studies

The 3,4-dimethoxybenzyl group’s role in SAMs is critical for studying electron transport through thin organic films. These studies are essential for understanding the charge transfer dynamics in molecular electronics and can lead to the development of more efficient electronic devices .

Organic Transistor Contact Resistance Reduction

SAMs containing the 3,4-dimethoxybenzyl group can be used to modify the surface properties of organic transistors. This modification can potentially reduce the contact resistance, a significant factor in the performance of organic electronic devices .

Thermal Stability Enhancement

The compound’s structure, which includes the 3,4-dimethoxybenzyl group, contributes to the thermal stability of the materials it is incorporated into. This property is particularly beneficial for materials that need to withstand high-temperature processes or environments .

Purity Improvement for SAM Formation

The purity of the precursors used for SAM formation is crucial for the quality of the resulting monolayer. The protective group in this compound ensures high purity, which is vital for the formation of defect-free and well-organized monolayers .

Surface Chemistry and Catalysis

The compound’s ability to form stable and well-defined monolayers makes it suitable for applications in surface chemistry and catalysis. These monolayers can serve as templates or catalysts for various chemical reactions .

Pharmaceutical Research and Drug Development

While the specific compound mentioned has not been directly linked to pharmaceutical applications, the structural components, such as the 3,4-dimethoxybenzyl group, are often used in medicinal chemistry for drug development due to their solubilizing and protective properties .

Eigenschaften

IUPAC Name |

[3-[(3,4-dimethoxyphenyl)methylcarbamoylamino]cyclohexyl] N-(4-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O5/c1-30-20-11-6-15(12-21(20)31-2)14-25-22(28)26-18-4-3-5-19(13-18)32-23(29)27-17-9-7-16(24)8-10-17/h6-12,18-19H,3-5,13-14H2,1-2H3,(H,27,29)(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCYPDZNKCUALN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964535.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2964538.png)

![N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2964542.png)

![N-{5-[(E)-2-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B2964543.png)

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2964554.png)